

Check Availability & Pricing

# AS-183 compound discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | AS-183   |           |  |  |
| Cat. No.:            | B1667630 | Get Quote |  |  |

An in-depth analysis of the identifier "**AS-183**" reveals significant ambiguity across scientific literature, referencing disparate entities including microRNA-183, the G-protein coupled receptor GPR183, and derivatives of a Factor 7a inhibitor. Due to this lack of a singular, well-defined compound under the "**AS-183**" designation, and in the absence of further clarification, this guide will focus on a well-characterized compound relevant to the field of kinase inhibition: SGI-1776.

SGI-1776 is a potent, orally bioavailable small molecule inhibitor of the PIM kinases and FMS-like tyrosine kinase 3 (FLT3). Its discovery and development provide a representative case study in modern kinase inhibitor research. This document serves as a technical guide on its discovery, mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.

# **Discovery and History of SGI-1776**

SGI-1776, an imidazo[1,2-b]pyridazine compound, was identified through screening efforts to discover novel inhibitors of the PIM family of serine/threonine kinases.[1] The PIM kinases (PIM1, PIM2, and PIM3) are recognized as proto-oncogenes, frequently overexpressed in various hematological malignancies and solid tumors, including leukemia and prostate cancer. [2][3][4] Their role in promoting cell survival and proliferation made them an attractive target for cancer therapy.[3]

Developed by SuperGen (later Astex Pharmaceuticals), SGI-1776 emerged as a lead candidate due to its potent activity against PIM1.[5][6] Further characterization revealed its dual activity, also potently inhibiting FLT3, a receptor tyrosine kinase frequently mutated in Acute



Myeloid Leukemia (AML).[7][8] This dual-inhibitor profile made SGI-1776 a particularly interesting candidate for AML, where both PIM and FLT3 pathways are often dysregulated.[3] [7]

The compound progressed into Phase 1 clinical trials for relapsed/refractory leukemias.[9] However, its clinical development was discontinued due to dose-limiting cardiac toxicity (QTc prolongation), rendering the molecule unsafe for continued clinical use.[9][10] Despite its clinical termination, the study of SGI-1776 provided valuable insights into the roles of PIM and FLT3 kinases and the therapeutic potential of their inhibition.[10]

### **Mechanism of Action**

SGI-1776 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases to block their catalytic activity.[11][12] Its primary targets are the three PIM kinase isoforms and the FLT3 kinase.[8]

- PIM Kinase Inhibition: By inhibiting PIM kinases, SGI-1776 disrupts several downstream signaling pathways crucial for cancer cell survival and proliferation. Key substrates of PIM kinases include the pro-apoptotic protein BAD, the cell cycle regulator p27, and proteins involved in protein synthesis like 4E-BP1.[7][13] Inhibition leads to decreased phosphorylation of these substrates, which can trigger apoptosis and cause cell cycle arrest. [5][7] For instance, SGI-1776 treatment has been shown to decrease the phosphorylation of c-Myc(Ser62) and 4E-BP1, leading to a reduction in the anti-apoptotic protein McI-1.[7][14]
- FLT3 Kinase Inhibition: SGI-1776 is also a potent inhibitor of FLT3, including the internal tandem duplication (ITD) mutant (FLT3-ITD), which is a driver mutation in a significant subset of AML cases.[7][15] FLT3-ITD leads to constitutive activation of the kinase and downstream pathways like STAT5, MAPK, and AKT, promoting uncontrolled cell growth.[15][16] SGI-1776 inhibits the autophosphorylation of FLT3, thereby blocking these downstream pro-survival signals.[17] The dual inhibition of PIM and FLT3 is particularly effective, as PIM1 has been shown to phosphorylate and stabilize the FLT3-ITD protein, creating a positive feedback loop that promotes aberrant signaling.[3][18]

## **Quantitative Data**



The inhibitory activity of SGI-1776 has been quantified against various kinases and in cellular models.

| Target Kinase | IC <sub>50</sub> (nM) | Assay Type                  |  |
|---------------|-----------------------|-----------------------------|--|
| PIM1          | 7                     | Cell-free radiometric assay |  |
| PIM2          | 363                   | Cell-free radiometric assay |  |
| PIM3          | 69                    | Cell-free radiometric assay |  |
| FLT3          | 44                    | Cell-free assay             |  |
| Haspin        | 34                    | Cell-free assay             |  |
|               |                       |                             |  |

Table 1: In Vitro Kinase

Inhibitory Activity of SGI-1776.

Data compiled from multiple

sources.[1][5][7][8][19]



| Cell Line Model         | Cancer Type                     | IC50 (μM)            | Effect                                           |
|-------------------------|---------------------------------|----------------------|--------------------------------------------------|
| MV-4-11 (FLT3-ITD)      | Acute Myeloid<br>Leukemia       | 0.005 - 3.1 (median) | Apoptosis, Complete<br>Response in<br>Xenografts |
| MOLM-13 (FLT3-ITD)      | Acute Myeloid<br>Leukemia       | Varies               | Apoptosis, Mcl-1<br>Reduction                    |
| OCI-AML-3 (FLT3-<br>WT) | Acute Myeloid<br>Leukemia       | Varies               | Apoptosis, Mcl-1<br>Reduction                    |
| CLL Primary Cells       | Chronic Lymphocytic<br>Leukemia | 1 - 10               | Apoptosis, McI-1<br>Reduction                    |
| C4-2B                   | Prostate Cancer                 | 2 - 4                | G1 Cell Cycle Arrest,<br>Apoptosis               |
| 22Rv1                   | Prostate Cancer                 | 2 - 4                | G1 Cell Cycle Arrest,<br>Apoptosis               |

Table 2: Cellular

Activity of SGI-1776 in

Various Cancer

Models. Data

compiled from multiple

sources.[1][7][11][19]

[20][21]

# **Signaling Pathway Diagrams**

The diagrams below illustrate the key signaling pathways affected by SGI-1776.





Click to download full resolution via product page

Figure 1. SGI-1776 inhibits PIM1 and FLT3 signaling pathways.



## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize SGI-1776.

## In Vitro Kinase Inhibition Assay (Radiometric)

This protocol determines the concentration of SGI-1776 required to inhibit 50% of the kinase activity (IC<sub>50</sub>) of PIM1.

#### Materials:

- Recombinant human PIM1 kinase (5-10 mU)
- Kinase reaction buffer: 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM MgAcetate
- Peptide substrate: KKRNRTLTV (100 μM)
- [y-33P-ATP] (specific activity ~500 cpm/pmol)
- SGI-1776 (serial dilutions)
- 3% Phosphoric acid solution
- P30 filtermat

#### Procedure:

- Prepare a reaction mixture containing PIM1 kinase, kinase reaction buffer, and the peptide substrate.
- Add serial dilutions of SGI-1776 or DMSO (vehicle control) to the reaction mixture.
- Initiate the kinase reaction by adding [y-33P-ATP].
- Incubate the reaction for 40 minutes at room temperature.
- Stop the reaction by adding 5 μL of 3% phosphoric acid solution.



- Spot 10 μL of the reaction mixture onto a P30 filtermat.
- Wash the filtermat three times for 5 minutes each in 75 mM phosphoric acid, followed by one
  wash in methanol.
- Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition relative to the DMSO control and plot the results to determine the IC<sub>50</sub> value.[5][11]

## Cellular Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells in a cancer cell line (e.g., MV-4-11) following treatment with SGI-1776.

#### Materials:

- MV-4-11 cells
- SGI-1776 (various concentrations)
- DMSO (vehicle control)
- Annexin V-FITC solution
- · Propidium Iodide (PI) solution
- Annexin binding buffer
- Flow cytometer

#### Procedure:

- Seed MV-4-11 cells and treat with various concentrations of SGI-1776 (e.g., 0.3, 1, 3, 10 μM)
   or DMSO for 24 hours.
- Harvest approximately 1 x 10<sup>6</sup> cells by centrifugation.
- Wash the cells with cold PBS.



- Resuspend the cell pellet in 100 μL of annexin binding buffer.
- Add 5 μL of Annexin V-FITC solution and 5 μL of PI solution.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Analyze the samples using a flow cytometer, measuring at least 10,000 events per sample.
- Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[7][22]

### **Western Blotting for Phosphoprotein Analysis**

This protocol assesses the effect of SGI-1776 on the phosphorylation status of downstream targets of PIM and FLT3.

#### Materials:

- AML cells (e.g., MOLM-13)
- SGI-1776
- Lysis buffer (e.g., M-PER with protease and phosphatase inhibitors)
- Primary antibodies (e.g., anti-phospho-4E-BP1, anti-4E-BP1, anti-phospho-STAT5, anti-STAT5, anti-GAPDH)
- HRP-conjugated secondary antibodies
- SDS-PAGE equipment and reagents
- Chemiluminescence detection system

#### Procedure:

- Treat MOLM-13 cells with SGI-1776 or DMSO for a specified time (e.g., 24 hours).
- Harvest cells, wash with PBS, and lyse with ice-cold lysis buffer.



- Determine protein concentration using a standard assay (e.g., BCA).
- Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
- Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody (e.g., anti-phospho-4E-BP1) overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and visualize protein bands using a chemiluminescence substrate.
- Strip the membrane and re-probe with antibodies for total protein (e.g., anti-4E-BP1) and a loading control (e.g., anti-GAPDH) to ensure equal loading and to quantify changes in phosphorylation.[7][12][17]

Figure 2. General experimental workflow for kinase inhibitor characterization.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Pim-1 kinase as cancer drug target: An update PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] Gene -NCBI [ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 5. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes PMC [pmc.ncbi.nlm.nih.gov]
- 6. SuperGen, Inc.'s PIM Kinase Inhibitor, SGI-1776, Effective in Pre-Clinical Models of Acute Lymphoblastic Leukemia BioSpace [biospace.com]
- 7. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia -PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. astx.com [astx.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 13. PIM kinase (and Akt) biology and signaling in tumors PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications PMC [pmc.ncbi.nlm.nih.gov]
- 16. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Pim-1 Kinase Phosphorylates and Stabilizes 130 kDa FLT3 and Promotes Aberrant STAT5 Signaling in Acute Myeloid Leukemia with FLT3 Internal Tandem Duplication PMC [pmc.ncbi.nlm.nih.gov]
- 19. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 20. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells -PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Initial testing (stage 1) of SGI-1776, a PIM1 kinase inhibitor, by the pediatric preclinical testing program PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AS-183 compound discovery and history]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667630#as-183-compound-discovery-and-history]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com